
2-(2-chloro-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as CFDP and has been synthesized using different methods.
Applications De Recherche Scientifique
CFDP has been used in various scientific research applications. One of the main applications is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate. CFDP has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of CFDP is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cancer cell growth. CFDP has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CFDP has been found to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. CFDP has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. In addition, CFDP has been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CFDP is its potential use as a drug candidate. It has been found to exhibit anticancer activity and has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of CFDP is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of CFDP. One of the main directions is the further exploration of its potential use as a drug candidate. Studies could focus on optimizing its structure to increase its efficacy and reduce its toxicity. Another direction is the study of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, studies could focus on the development of new synthesis methods for CFDP to improve its yield and purity.
Conclusion:
In conclusion, CFDP is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied for its potential use as a drug candidate. CFDP has been found to exhibit anticancer activity and has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. While CFDP has several advantages, it also has limitations such as its low solubility in water. There are several future directions for the study of CFDP, including the further exploration of its potential use as a drug candidate and the development of new synthesis methods.
Méthodes De Synthèse
CFDP has been synthesized using different methods. One of the most commonly used methods involves the reaction of 2-chloro-4-formylphenol with N-(2,4-difluorophenyl)acetamide in the presence of a base such as potassium carbonate. The resulting product is CFDP, which is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO3/c16-11-5-9(7-20)1-4-14(11)22-8-15(21)19-13-3-2-10(17)6-12(13)18/h1-7H,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXKFWBDSUFWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B2867904.png)
![Sodium;2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrimidin-2-yl]acetate](/img/structure/B2867905.png)
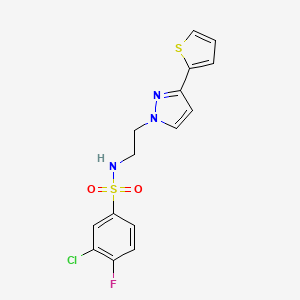

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2867910.png)
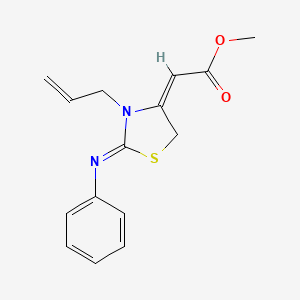
![6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2867913.png)
![2-Amino-4-(4-methoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2867914.png)

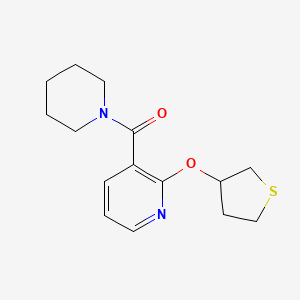

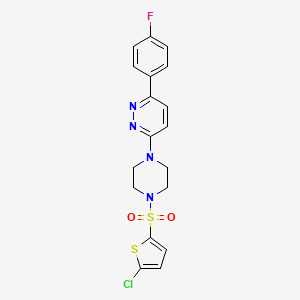
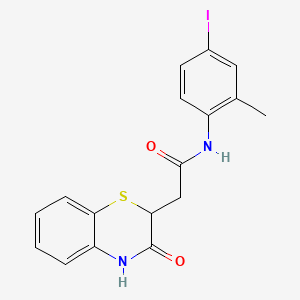
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2867927.png)